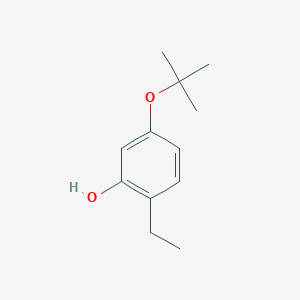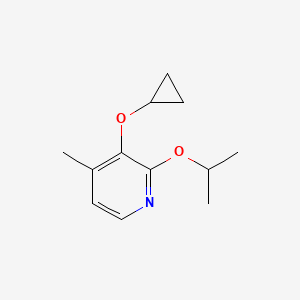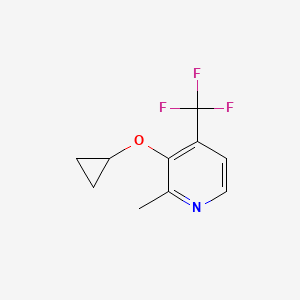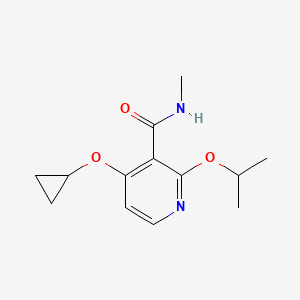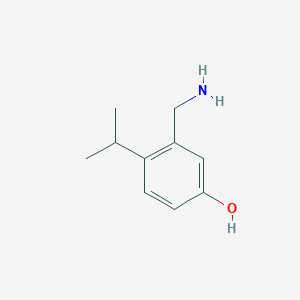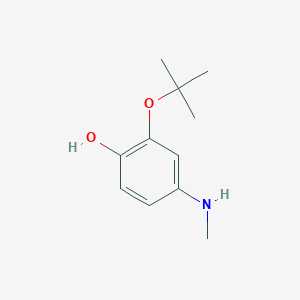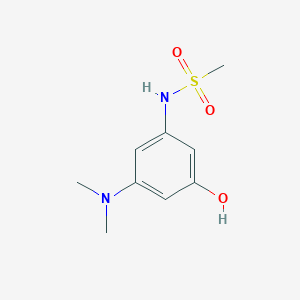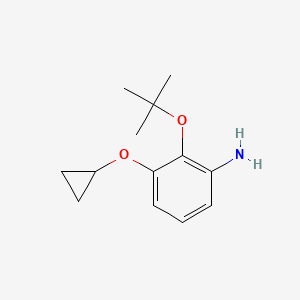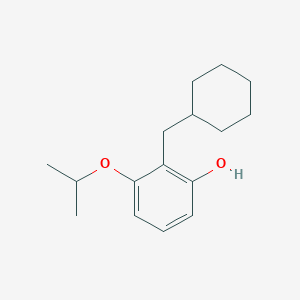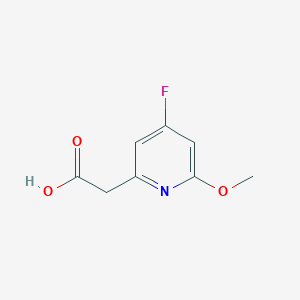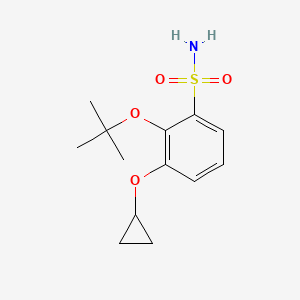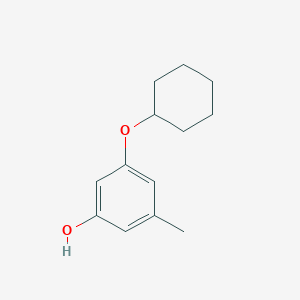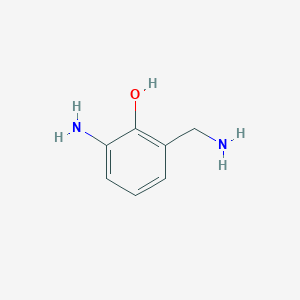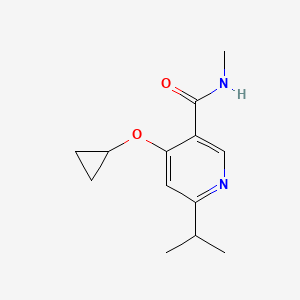
4-Cyclopropoxy-6-isopropyl-N-methylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-6-isopropyl-N-methylnicotinamide is an organic compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol . This compound features a nicotinamide core substituted with cyclopropoxy and isopropyl groups, making it a unique derivative of nicotinamide.
Métodos De Preparación
The synthesis of 4-Cyclopropoxy-6-isopropyl-N-methylnicotinamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules. The process involves the use of organoboron reagents and palladium catalysts under specific conditions to achieve the desired product .
Análisis De Reacciones Químicas
4-Cyclopropoxy-6-isopropyl-N-methylnicotinamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-6-isopropyl-N-methylnicotinamide has various applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-6-isopropyl-N-methylnicotinamide involves its interaction with specific molecular targets and pathways. As a derivative of nicotinamide, it may interact with enzymes and receptors involved in cellular metabolism and signaling. The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
4-Cyclopropoxy-6-isopropyl-N-methylnicotinamide can be compared with other nicotinamide derivatives, such as:
N-methylnicotinamide: A metabolite of niacinamide with potential diagnostic applications.
Nicotinamide: A form of vitamin B3 with various biological activities.
Nicotinic acid: Another form of vitamin B3 with lipid-lowering effects.
The uniqueness of this compound lies in its specific substitutions, which may confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C13H18N2O2 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-N-methyl-6-propan-2-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C13H18N2O2/c1-8(2)11-6-12(17-9-4-5-9)10(7-15-11)13(16)14-3/h6-9H,4-5H2,1-3H3,(H,14,16) |
Clave InChI |
SNRUMDPIFHHXPP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC=C(C(=C1)OC2CC2)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


